

Health and Safety Considerations for Perfluorooct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perfluorooct-1-ene**

Cat. No.: **B1351128**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for **Perfluorooct-1-ene**. Due to the limited availability of toxicological data specific to **Perfluorooct-1-ene**, this guide extrapolates potential hazards from structurally related and well-studied per- and poly-fluoroalkyl substances (PFAS). All handling and experimental procedures should be conducted with the utmost caution and in accordance with established laboratory safety protocols.

Introduction

Perfluorooct-1-ene (CAS No. 559-14-8) is a fluorinated alkene belonging to the broad class of per- and poly-fluoroalkyl substances (PFAS).^{[1][2][3][4]} While specific toxicological data for **Perfluorooct-1-ene** is scarce, the known persistence, bioaccumulation, and potential toxicity of other PFAS compounds necessitate a cautious approach to its handling and use. This guide summarizes available safety information, provides an overview of toxicological data for related PFAS, and outlines relevant experimental protocols for safety assessment.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of **Perfluorooct-1-ene** is fundamental to its safe handling and for predicting its environmental fate.

Property	Value	Reference
CAS Number	559-14-8	[1] [2] [3] [4]
Molecular Formula	C8F16	[1] [3]
Molecular Weight	400.06 g/mol	[1] [3] [4]
Appearance	Colorless liquid	[1]
Boiling Point	105 °C	[1]
Density	1.658 g/cm ³ (Predicted)	[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for **Perfluorooct-1-ene** and related fluoroalkenes, the primary hazards include:

- Flammability: Highly flammable liquid and vapor.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.
- Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Toxicological Profile (Based on Related PFAS)

Due to the limited direct toxicological data for **Perfluorooct-1-ene**, this section summarizes findings from studies on other well-researched PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS). These data provide a basis for understanding the potential health effects of **Perfluorooct-1-ene**.

Acute Toxicity

Acute toxicity data for **Perfluorooct-1-ene** is not readily available. For comparison, the acute oral LD₅₀ value of PFOS in male C57BL/6J mice was determined to be 0.579 g/kg body

weight.[\[5\]](#)

Genotoxicity

A comprehensive evaluation of PFOA using a battery of genotoxicity assays, including the Ames test, in vitro chromosomal aberration assays, and in vivo micronucleus assays, has largely shown a lack of direct mutagenic or genotoxic effects.[\[6\]](#)[\[7\]](#) However, some studies on PFAS mixtures have suggested potential genotoxicity.[\[8\]](#)

Developmental and Reproductive Toxicity

Studies on PFOA and PFOS have indicated potential developmental and reproductive toxicity.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) A screening of 139 PFAS in a zebrafish developmental toxicity model classified **Perfluorooct-1-ene** as "inactive".[\[1\]](#)

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PFOA as "possibly carcinogenic to humans" (Group 2B).[\[13\]](#) The US Environmental Protection Agency (EPA) has classified PFOA and PFOS as having suggestive evidence of carcinogenic potential.[\[13\]](#)

In Vitro Toxicity

In vitro studies on various PFAS, often using cell lines like HepG2 (human liver cells), have been conducted to assess cytotoxicity and mechanisms of toxicity.[\[14\]](#) These studies can provide insights into the potential hepatotoxicity of **Perfluorooct-1-ene**.

Experimental Protocols for Safety Assessment

The following are examples of detailed experimental methodologies that can be adapted to assess the health and safety of **Perfluorooct-1-ene**.

Genotoxicity Assessment: Ames Test (Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- Strains: *S. typhimurium* strains TA98, TA100, TA1535, and TA1537 are commonly used.[\[6\]](#)
- Metabolic Activation: The assay is performed with and without a mammalian hepatic microsomal activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[\[6\]](#)[\[7\]](#)
- Procedure:
 - Varying concentrations of **Perfluorooct-1-ene** are added to a molten top agar containing the bacterial culture and a trace amount of histidine.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies (his+) is counted.
- Controls: Positive and negative (solvent) controls are run concurrently.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Developmental Toxicity Assessment: Zebrafish Embryo Assay

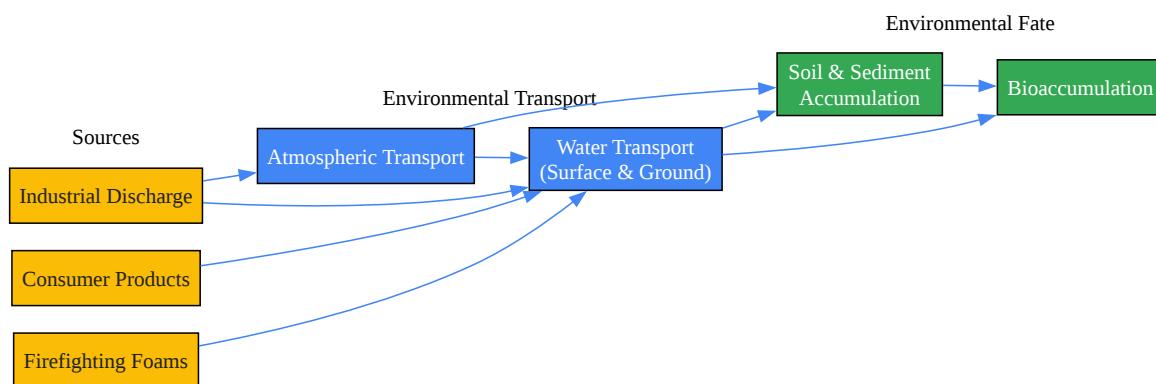
Objective: To assess the potential for a substance to cause developmental toxicity in a vertebrate model.

Methodology:

- Organism: Zebrafish (*Danio rerio*) embryos.
- Exposure: Dechorionated embryos are exposed to a range of concentrations of **Perfluorooct-1-ene** in multi-well plates.
- Duration: Exposure typically lasts for five days post-fertilization.

- Endpoints: Embryos are evaluated at specific time points for a variety of developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
- Data Analysis: The concentration at which a certain percentage of the population shows an effect (e.g., LC50 for mortality, EC50 for malformations) is calculated.

In Vitro Cytotoxicity Assessment: MTT Assay in HepG2 Cells


Objective: To evaluate the cytotoxic effect of a substance on a human liver cell line.

Methodology:

- Cell Line: HepG2 cells are seeded in 96-well plates and allowed to attach.
- Treatment: Cells are exposed to various concentrations of **Perfluorooct-1-ene** for a defined period (e.g., 24 or 48 hours).
- Assay:
 - The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
 - The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Interpretation: A decrease in absorbance compared to the control indicates a reduction in cell viability.

Signaling Pathways and Environmental Fate Potential Signaling Pathway Involvement

While specific signaling pathways affected by **Perfluorooct-1-ene** are not yet elucidated, research on other PFAS suggests potential interactions with various cellular pathways. For instance, some PFAS have been shown to activate the Ras/Rap signaling pathway, which is involved in cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway has been implicated in lung injury.[15]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Perfluorooct-1-ene | C8F16 | CID 2782409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]
- 5. Toxicity assessment of perfluorooctane sulfonate using acute and subchronic male C57BL/6J mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of perfluorooctanoate for potential genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of perfluorooctanoate for potential genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ewg.org [ewg.org]
- 10. The developmental toxicity of perfluoroalkyl acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. ewg.org [ewg.org]
- 13. mdpi.com [mdpi.com]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Health and Safety Considerations for Perfluorooct-1-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351128#health-and-safety-considerations-for-perfluorooct-1-ene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com